molecular formula C17H29NO5 B14863588 Cornucervine

Cornucervine

Cat. No.: B14863588
M. Wt: 327.4 g/mol
InChI Key: NKZJCHCKRDGVKG-ZQIUZPCESA-N
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Description

Cornucervine is a pyrrolizidine alkaloid first isolated from Phalaenopsis cornu-cervi, a tropical orchid species native to Thailand, Sumatra, peninsular Malaysia, and Borneo . Its chemical structure comprises an ester of trachelanthamidine and monomethyl 2-isobutylmalate, with the molecular formula C₁₇H₂₉NO₅ and a molecular weight of 327.42 g/mol . The compound is biosynthesized primarily in aerial roots and transported to young tissues such as root tips, immature leaves, and floral organs . This compound’s CAS registry number is 31948-48-8, and it is commercially available as a reference standard for phytochemical studies .

Properties

Molecular Formula

C17H29NO5

Molecular Weight

327.4 g/mol

IUPAC Name

4-O-[[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 1-O-methyl (2S)-2-hydroxy-2-(2-methylpropyl)butanedioate

InChI

InChI=1S/C17H29NO5/c1-12(2)9-17(21,16(20)22-3)10-15(19)23-11-13-6-8-18-7-4-5-14(13)18/h12-14,21H,4-11H2,1-3H3/t13-,14-,17-/m0/s1

InChI Key

NKZJCHCKRDGVKG-ZQIUZPCESA-N

Isomeric SMILES

CC(C)C[C@](CC(=O)OC[C@@H]1CCN2[C@H]1CCC2)(C(=O)OC)O

Canonical SMILES

CC(C)CC(CC(=O)OCC1CCN2C1CCC2)(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cornucervine involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common methods include condensation reactions, reduction processes, and functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: Cornucervine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cornucervine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cornucervine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Physicochemical Properties of this compound and Analogs

Compound CAS Number Molecular Formula Molecular Weight (g/mol) LogP* Plant Source
This compound 31948-48-8 C₁₇H₂₉NO₅ 327.42 ~2.1 Phalaenopsis cornu-cervi
Curassavine 68385-70-6 C₁₆H₂₉NO₄ 299.41 ~1.5 Asclepias curassavica
Amabiline 17958-43-9 C₁₅H₂₅NO₄ 283.37 ~0.8 Cynoglossum amabile

Predicted LogP values based on structural analogs .

Distribution in Plant Tissues

This compound accumulates in metabolically active tissues, such as root tips and floral buds, suggesting a role in growth regulation or anti-herbivory defense . In contrast, Amabiline is distributed uniformly in mature leaves, indicating a broader systemic function .

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